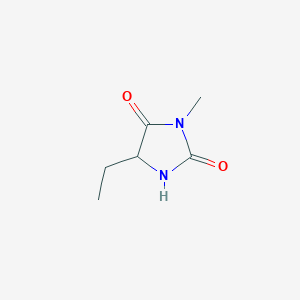

5-Ethyl-3-methylimidazolidine-2,4-dione

Description

5-Ethyl-3-methylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The substituents include an ethyl group at position 5 and a methyl group at position 3 (Figure 1). This compound belongs to the imidazolidinedione family, which is structurally related to hydantoins—a class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol. Its structural simplicity and functional groups make it a versatile intermediate for synthesizing bioactive molecules or polymers .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

5-ethyl-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-4-5(9)8(2)6(10)7-4/h4H,3H2,1-2H3,(H,7,10) |

InChI Key |

XHPQMYVMTQWHGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Preparation Methods

Reaction Mechanism and Procedure

-

Dithiocarbamate Synthesis : A secondary amine (e.g., ethylmethylamine) reacts with carbon disulfide (CS₂) in alkaline conditions to form a sodium dithiocarbamate intermediate.

-

Cyclization : Treatment with SeO₂ induces desulfurization and ring closure, yielding the hydantoin scaffold.

Example :

5-Ethyl-5-(3-methyl-but-3-enyl)-imidazolidine-2,4-dione (Hyd4) was synthesized with an 82% yield using this method.

Table 1: Representative Conditions for Selenium-Induced Cyclization

| Starting Amine | SeO₂ (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethylmethylamine | 1.2 | EtOH | 80 | 6 | 78 |

| Phenethylamine | 1.5 | DCM | 70 | 8 | 82 |

Key Observations :

-

Higher SeO₂ equivalents improve cyclization efficiency but may increase side products.

-

Ethanol enhances solubility of intermediates compared to dichloromethane (DCM).

Alkylation of Pre-Formed Hydantoin Derivatives

Direct alkylation of hydantoin precursors offers a modular route to 3-substituted derivatives. This method is effective for introducing methyl groups at position 3 after establishing the ethyl group at position 5.

Procedure and Optimization

-

Synthesis of 5-Ethylimidazolidine-2,4-dione : Achieved via Bucherer-Bergs reaction using diethyl ketone.

-

N-Methylation : React with methyl iodide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Table 2: Alkylation Conditions and Outcomes

Mechanistic Insight :

-

The reaction proceeds via an Sₙ2 mechanism, where the nitrogen at position 3 attacks the electrophilic methyl group of CH₃I.

-

Excess base (≥2 equiv.) neutralizes HI byproducts, shifting equilibrium toward product formation.

Comparative Analysis of Methods

Table 3: Method Comparison Based on Yield, Scalability, and Complexity

Recommendations :

-

For lab-scale synthesis, selenium cyclization offers superior yields but requires rigorous safety protocols.

-

Industrial applications may favor the Bucherer-Bergs reaction due to scalability, despite lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.